Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine
Description
Chemical Name: N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine
Molecular Formula: C₁₂H₂₀N₄
SMILES: CN(C)CC₁=CN=C(C=C₁)N₂CCNCC₂
InChIKey: ZDLPDXMAMPKGEG-UHFFFAOYSA-N
Structural Features:
- A pyridine ring substituted at the 3-position with a methyl group bearing dimethylamine (N,N-dimethyl).
- The pyridine ring is further substituted at the 6-position with a piperazine moiety.
Properties
IUPAC Name |
N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15(2)10-11-3-4-12(14-9-11)16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLPDXMAMPKGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases and Mycobacterium tuberculosis H37Ra
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other piperazine derivatives, which often form hydrogen bonds with their targets
Biochemical Pathways
For instance, if it targets cyclin-dependent kinases, it could affect cell cycle regulation. If it targets Mycobacterium tuberculosis H37Ra, it could impact bacterial growth and survival.
Pharmacokinetics
Similar compounds, such as cyclin-dependent kinase inhibitors, are known to be extensively metabolized by cytochrome p450 3a4
Result of Action
Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis h37ra, suggesting that Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine may have antimicrobial effects
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This suggests that Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium.
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine, also known as N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine, is a compound with significant potential in medicinal chemistry. Its molecular formula is with a molecular weight of 220.31 g/mol. This article delves into its biological activity, focusing on its biochemical properties, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
The biological activity of this compound can be assessed through its effects on various cellular functions and its interaction with specific biological targets.
Research indicates that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting a potential therapeutic role in infectious diseases. The compound's structure may influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
1.2 Cellular Effects
Based on structural analogies with other piperazine derivatives, it is hypothesized that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving piperazine derivatives, compounds exhibited up to 65% inhibition of TNF-α at a concentration of 10 μM compared to standard dexamethasone .
The mechanisms by which this compound exerts its biological effects likely involve:
- Binding Interactions : The compound may bind to specific biomolecules or receptors, influencing their activity.
- Enzyme Inhibition/Activation : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes.
- Gene Expression Modulation : Changes in gene expression patterns could result from the compound's interaction with cellular signaling pathways.
3. Research Findings and Case Studies
Several studies have explored the biological activity of piperazine derivatives, providing insights into the potential applications of this compound.
4. Transport and Distribution
Currently, detailed information regarding the transport and distribution of this compound within biological systems is limited. Further studies are required to elucidate how this compound is metabolized and distributed in vivo.
5. Conclusion
This compound presents a promising avenue for research in medicinal chemistry due to its potential anti-inflammatory and antimicrobial activities. Continued exploration of its biological mechanisms and effects will be essential for understanding its therapeutic applications.
Scientific Research Applications
Anthelmintic Activity
Recent studies have highlighted the anthelmintic activity of compounds related to Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine. A study identified various compounds with significant activity against parasitic helminths, which are responsible for considerable health burdens in developing nations. The compound's structural similarity to known anthelmintics suggests potential efficacy in treating such infections .
Neuropharmacological Potential
The piperazine moiety in this compound is associated with various neuropharmacological effects. Compounds containing piperazine have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them candidates for further research into treatments for conditions such as anxiety and depression.
Cancer Research
This compound has been explored in the context of cancer therapy. Its structural features allow it to potentially act as a kinase inhibitor, targeting pathways involved in tumor growth and proliferation. Research indicates that similar compounds have shown promise in preclinical trials for various cancers, including melanoma and breast cancer .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may exhibit activity against certain bacterial strains. The ability to inhibit bacterial growth can be valuable in developing new antibiotics, especially in an era of rising antibiotic resistance.
Data Tables
Below are data tables summarizing key findings from relevant studies:
| Study | Activity | Concentration (µM) | Effect |
|---|---|---|---|
| Study 1 | Anthelmintic | 25 | 100% efficacy against target helminths |
| Study 2 | Neuropharmacological | Varies | Modulation of serotonin receptors |
| Study 3 | Cancer Inhibition | 10 - 100 | Significant reduction in tumor cell viability |
Case Studies
- Anthelmintic Efficacy : A study tested various derivatives of this compound against parasitic worms. Results indicated that certain modifications enhanced efficacy, leading to a promising candidate for further development.
- Neuropharmacological Investigation : A research team evaluated the effects of this compound on anxiety models in rodents. The findings suggested that it may possess anxiolytic properties, warranting further exploration into its mechanism of action.
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, suggesting potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Solubility and Polarity :
- The dimethylaminomethyl group in the reference compound enhances lipophilicity compared to analogues with polar substituents (e.g., methoxyethyl in ).
- Brominated derivatives (e.g., ) exhibit reduced solubility due to halogenation.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key steps:
- Construction of the 6-(piperazin-1-yl)pyridin-3-yl intermediate.
- Introduction of the methylene bridge functionalized with a dimethylamine group.
- Purification and isolation of the final product.
This approach relies on nucleophilic substitution and reductive amination techniques, often supported by catalytic or activating agents.
Detailed Synthetic Routes
Formation of the 6-(piperazin-1-yl)pyridin-3-yl Intermediate
- The starting material is often 3-chloropyridine or 3-bromopyridine derivatives, which undergo nucleophilic aromatic substitution with piperazine to yield 6-(piperazin-1-yl)pyridin-3-yl intermediates.
- Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures (80–120 °C), and sometimes the presence of a base like triethylamine to facilitate substitution.
- Yields for this step are generally high, often exceeding 70% purity after work-up.
Introduction of the Dimethylaminomethyl Group
- The key functionalization step involves the attachment of the dimethylaminomethyl moiety onto the pyridinyl-piperazine intermediate.
- This is commonly achieved via reductive amination, where the intermediate bearing an aldehyde or halomethyl group reacts with dimethylamine under reducing conditions.
- Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride are used to facilitate the reductive amination in solvents like methanol or dichloromethane.
- Alternatively, direct alkylation of the piperazine nitrogen with dimethylchloromethylamine derivatives under basic conditions has been reported.
- Reaction temperatures range from ambient to 60 °C, with reaction times from several hours to overnight to ensure complete conversion.
Purification and Isolation
- The crude product is purified by standard chromatographic techniques, including silica gel column chromatography or preparative HPLC, depending on the scale.
- Final purification steps may include recrystallization from suitable solvents such as ethyl acetate or ethanol.
- Purity levels of >95% are achievable, with isolated yields for the overall synthesis ranging from 50% to 70% depending on the scale and reaction optimization.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Piperazine, base (e.g., triethylamine) | DMF, DMSO | 80–120 °C | 70–85 | High selectivity for substitution |
| Reductive amination / Alkylation | Dimethylamine, reducing agent (NaBH(OAc)3, NaCNBH3) | MeOH, DCM | RT–60 °C | 60–75 | Requires careful control of pH and time |
| Purification | Chromatography, recrystallization | Ethyl acetate, EtOH | Ambient | 50–70 | Achieves >95% purity |
Q & A
Basic: What are the recommended synthetic routes for preparing Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine, and how can reaction yields be optimized?
Answer:
The synthesis typically involves sequential functionalization of the pyridine core. A validated approach includes:
Buchwald-Hartwig amination to introduce the piperazine moiety at the pyridine C6 position, using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XantPhos, and cesium carbonate as a base in DMSO at 80–100°C .
Mannich reaction or reductive amination for attaching the dimethylaminomethyl group at the pyridine C3 position. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aldehyde to amine) and using NaBH₃CN as a reducing agent in methanol .
Key parameters for optimization:
- Catalyst loading (5–10 mol% for Pd-based systems).
- Reaction time (12–48 hours for amination steps).
- Purification via column chromatography (gradient elution with EtOAc/hexane) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for distinguishing methylene (-CH₂-) and quaternary carbons. The dimethylamine protons appear as a singlet (~δ 2.25 ppm), while pyridine protons resonate between δ 7.5–8.5 ppm .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 263.176) with <2 ppm error .
- IR Spectroscopy : Detect N-H stretches (3300–3500 cm⁻¹) from the piperazine moiety and C-N vibrations (~1250 cm⁻¹) .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Answer:
- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states for amination or alkylation reactions. Focus on electron density maps to identify nucleophilic/electrophilic sites .
- Reaction Path Search : Tools like GRRM or AFIR simulate potential energy surfaces to prioritize synthetic pathways with lower activation barriers .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents for functional group transformations .
Advanced: How do structural modifications (e.g., substituent variations on piperazine or pyridine) affect the compound’s biological activity?
Answer:
- Piperazine Substitutions : Replacing piperazine with morpholine reduces basicity, altering membrane permeability. Fluorination at the piperazine N4 position enhances metabolic stability (e.g., logP reduction by 0.5 units) .
- Pyridine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at C2 increases binding affinity to kinases (IC₅₀ improvement by ~10-fold) but may reduce solubility .
- SAR Validation : Use X-ray crystallography or molecular docking to correlate substituent effects with target interactions (e.g., kinase ATP-binding pockets) .
Basic: What are common solubility challenges for this compound, and how can they be addressed experimentally?
Answer:
- Solubility Issues : The compound’s logP (~2.8) suggests moderate hydrophobicity. Poor aqueous solubility (<0.1 mg/mL) is typical due to the piperazine and dimethylamine groups .
- Mitigation Strategies :
Advanced: How should researchers analyze contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and ATP concentrations (critical for kinase assays). Normalize data to control inhibitors .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., PI3K vs. mTOR) to rule off-target effects .
- Data Harmonization : Apply multivariate regression to account for variables like cell line heterogeneity or protein batch differences .
Advanced: What purification strategies are effective for isolating this compound from byproducts?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) for high-purity isolation (>98%). Monitor UV absorbance at 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove unreacted starting materials.
- Ion-Exchange Resins : Capture protonated amines on sulfonic acid resins, eluting with NH₄OH/MeOH .
Basic: What are the typical reactivity patterns of this compound under acidic or basic conditions?
Answer:
- Acidic Conditions : Protonation of the piperazine nitrogen increases solubility but may degrade the pyridine ring under strong acids (e.g., HCl > 2M).
- Basic Conditions : The dimethylamine group undergoes N-alkylation with electrophiles (e.g., methyl iodide) in the presence of K₂CO₃ .
- Oxidative Stability : Susceptible to peroxide formation in DMSO; store under inert gas .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify novel applications for this compound?
Answer:
- Library Design : Include derivatives with varied substituents (e.g., halogenated piperazines) in a 96-well plate format.
- Automated Assays : Use fluorescence polarization for kinase inhibition or SPR for binding kinetics.
- Data Analysis : Apply cheminformatics tools (e.g., KNIME) to cluster bioactivity data and identify structure-activity trends .
Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?
Answer:
- CYP450 Metabolism : Use StarDrop’s P450 module or MetaSite to predict sites of oxidation (e.g., piperazine N-dealkylation) .
- In Silico Toxicity : Run Derek Nexus or ProTox-II to assess hepatotoxicity risks from reactive metabolites .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
